Anti-Tubercular Potency of 5-Phenylbenzo[d]thiazole-2-carboxamide Derivatives Relative to Clinical Standards
Derivatives of 5-phenylbenzo[d]thiazole-2-carboxamide exhibit anti-tubercular activity comparable to first-line clinical agents. The most active derivative (7k) demonstrated an MIC of 1.56 µg/mL against Mycobacterium tuberculosis H37Rv, matching the potency of ethambutol (MIC 1.56 µg/mL) and ciprofloxacin (MIC 1.56 µg/mL) [1]. Derivatives 7a and 7e (MIC 3.125 µg/mL) outperformed pyrazinamide (MIC 3.125 µg/mL) in the same assay system [1]. All active derivatives were non-cytotoxic in preliminary evaluation [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | Derivative 7k: 1.56 µg/mL; Derivatives 7a and 7e: 3.125 µg/mL |
| Comparator Or Baseline | Ethambutol: 1.56 µg/mL; Ciprofloxacin: 1.56 µg/mL; Pyrazinamide: 3.125 µg/mL |
| Quantified Difference | 7k equipotent to ethambutol and ciprofloxacin; 7a and 7e equipotent to pyrazinamide |
| Conditions | Mtb H37Rv strain; in vitro MIC assay |
Why This Matters
This positions 5-phenylbenzo[d]thiazole as a core scaffold for developing new anti-TB agents with potency matching existing clinical drugs but potentially offering alternative resistance profiles.
- [1] Dixit, A., et al. Design, synthesis, biological evaluation, and molecular modelling of 5-phenyl-benzo[d]thiazole-2-carboxamides as new anti-TB agents. Journal of Molecular Structure. 2026; 1351: 44293. View Source
